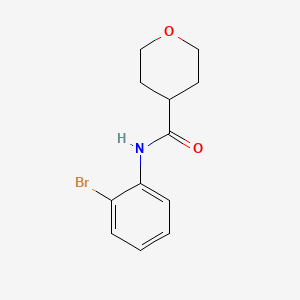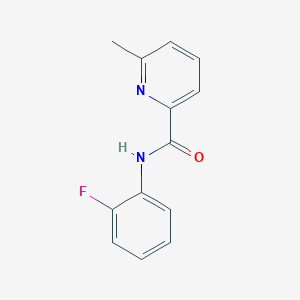
1-(3-chlorophenyl)-5-ethyl-N,N-dimethylpyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-5-ethyl-N,N-dimethylpyrazole-4-carboxamide, also known as CEP-32237, is a synthetic compound that belongs to the pyrazole class of molecules. It is known to have potential therapeutic applications in the treatment of various neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 1-(3-chlorophenyl)-5-ethyl-N,N-dimethylpyrazole-4-carboxamide is not fully understood, but it is believed to act as a selective inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β). GSK-3β is involved in various cellular processes, including neuronal development and survival, and its dysregulation has been implicated in the pathogenesis of several neurological disorders.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-5-ethyl-N,N-dimethylpyrazole-4-carboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. It has also been shown to improve cognitive function and reduce neuroinflammation in these models. Additionally, 1-(3-chlorophenyl)-5-ethyl-N,N-dimethylpyrazole-4-carboxamide has been shown to have antidepressant effects in animal models of depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-chlorophenyl)-5-ethyl-N,N-dimethylpyrazole-4-carboxamide in lab experiments is its specificity for GSK-3β, which allows for targeted inhibition of this enzyme. However, one limitation is that the exact mechanism of action of 1-(3-chlorophenyl)-5-ethyl-N,N-dimethylpyrazole-4-carboxamide is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 1-(3-chlorophenyl)-5-ethyl-N,N-dimethylpyrazole-4-carboxamide. One area of interest is its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models of this disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-chlorophenyl)-5-ethyl-N,N-dimethylpyrazole-4-carboxamide and to determine its potential therapeutic applications in other neurological disorders.
Métodos De Síntesis
1-(3-chlorophenyl)-5-ethyl-N,N-dimethylpyrazole-4-carboxamide is synthesized through a multi-step process, starting with the reaction of 3-chlorophenyl hydrazine with ethyl acetoacetate to form 1-(3-chlorophenyl)-3-oxobutane-1,2-diamine. This intermediate is then reacted with dimethylformamide dimethyl acetal to yield the final product, 1-(3-chlorophenyl)-5-ethyl-N,N-dimethylpyrazole-4-carboxamide.
Aplicaciones Científicas De Investigación
1-(3-chlorophenyl)-5-ethyl-N,N-dimethylpyrazole-4-carboxamide has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of these diseases.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-5-ethyl-N,N-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-4-13-12(14(19)17(2)3)9-16-18(13)11-7-5-6-10(15)8-11/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSWHAXNYZHYHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C2=CC(=CC=C2)Cl)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-5-ethyl-N,N-dimethylpyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-bromo-2-chlorophenyl)-2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7538593.png)


![6-cyclopropyl-1,3-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7538634.png)
![(Z)-3-(1-methylpyrazol-4-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]prop-2-enenitrile](/img/structure/B7538645.png)


![N-[(2-fluorophenyl)methyl]oxane-4-carboxamide](/img/structure/B7538658.png)




